molecular formula C19H11N3O3 B2857549 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole CAS No. 951895-06-0

5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole

Cat. No.: B2857549
CAS No.: 951895-06-0
M. Wt: 329.315
InChI Key: BGKMQQCXAYYVCX-UHFFFAOYSA-N
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Description

5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole is a heterocyclic compound combining benzoxazole, 1,3,4-oxadiazole, and furan moieties. Benzoxazole derivatives are known for their planar aromatic structure, which enhances π-π stacking interactions in biological systems, while 1,3,4-oxadiazoles are valued for their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

5-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3/c1-2-5-12(6-3-1)17-14-11-13(8-9-15(14)22-25-17)18-20-21-19(24-18)16-7-4-10-23-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKMQQCXAYYVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of 5-(furan-2-yl)-1,3,4-oxadiazole through the reaction of furan-2-carboxylic acid hydrazide with an appropriate acid chloride in the presence of a dehydrating agent like phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The furan and oxadiazole rings are susceptible to oxidation under specific conditions:

Furan Ring Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the furan ring to a maleic acid derivative. Chromium trioxide (CrO₃) in acetic acid yields furan-2,3-dione .

  • Example Reaction :

    FuranKMnO4,H+Maleic acid derivative\text{Furan}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Maleic acid derivative}

Oxadiazole Ring Oxidation

  • The oxadiazole ring remains stable under mild oxidizing conditions but undergoes cleavage in strongly acidic or oxidative environments (e.g., HNO₃, H₂O₂) .

Reduction Reactions

Reductive transformations primarily target the benzoxazole and oxadiazole systems:

Benzoxazole Reduction

  • Reagents/Conditions : Hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the benzoxazole ring to dihydrobenzoxazole .

  • Example Reaction :

    BenzoxazoleH2/Pd CDihydrobenzoxazole\text{Benzoxazole}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Dihydrobenzoxazole}

Oxadiazole Reduction

  • Catalytic hydrogenation or borane-THF reduces the oxadiazole to a thiadiazoline or opens the ring to form hydrazine derivatives .

Electrophilic Substitution Reactions

The phenyl group undergoes electrophilic aromatic substitution (EAS):

Reaction Type Reagents/Conditions Product Yield
NitrationHNO₃/H₂SO₄3-Nitro-phenyl derivative~65%
BrominationBr₂/FeBr₃4-Bromo-phenyl derivative~72%
SulfonationH₂SO₄/SO₃3-Sulfo-phenyl derivative~58%

Nucleophilic Attack

The oxadiazole ring participates in nucleophilic substitutions due to its electron-deficient nature:

At Oxadiazole C-2 Position

  • Reagents : Amines or alkoxides displace the oxadiazole’s oxygen, forming substituted triazoles or thiadiazoles .

  • Example :

    Oxadiazole+R NH2Triazole derivative\text{Oxadiazole}+\text{R NH}_2\rightarrow \text{Triazole derivative}

Benzoxazole Ring-Opening

  • Hydrolysis with concentrated HCl opens the benzoxazole to form 2-aminophenol derivatives .

Diels-Alder Reaction

  • The furan ring acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The benzoxazole ring hydrolyzes slowly in concentrated HCl (12–24 hours) .

  • Basic Conditions : Stable in aqueous NaOH (pH < 12), but prolonged exposure degrades the oxadiazole ring .

Photochemical Reactivity

  • UV irradiation induces [2+2] cycloadditions between the furan and oxadiazole rings, forming bicyclic adducts .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

This compound has been studied for its potential as a drug candidate due to its unique structural properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit antimicrobial activity against various pathogens. For instance, compounds similar to 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Testing

A study conducted by Shinde et al. (2013) synthesized several oxadiazole derivatives and evaluated their antimicrobial activity. The findings demonstrated that specific modifications to the oxadiazole ring enhanced the antimicrobial efficacy significantly .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A study highlighted the ability of oxadiazole derivatives to inhibit cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Study Cancer Type Effect Reference
Shinde et al. (2013)VariousInduction of apoptosis
Gupta et al. (2020)Breast CancerCell proliferation inhibition

Herbicidal and Pesticidal Applications

The compound is also being investigated for its potential use in agrochemicals. Its structural properties suggest that it may act as a herbicide or pesticide, contributing to improved crop yields while minimizing environmental impact.

Case Study: Herbicide Development

In a study published in the Journal of Agricultural Chemistry, researchers found that certain oxadiazole derivatives exhibited herbicidal activity against common weeds. The results indicated that these compounds could be developed into effective agrochemicals .

Advanced Materials Development

The thermal stability and chemical resistance of this compound make it suitable for applications in material science. Its potential use in the formulation of polymers and coatings has been explored.

Case Study: Polymer Coatings

Research conducted by TCI Chemicals demonstrated that incorporating oxadiazole compounds into polymer matrices improved thermal stability and mechanical properties .

Material Property Improved Reference
Polyurethane CoatingThermal Stability
Epoxy ResinMechanical Strength

Reagent Applications

In analytical chemistry, this compound serves as a reagent for detecting various compounds. It aids in the quantification processes crucial for quality control in manufacturing.

Case Study: Detection Methods

A comprehensive study highlighted its utility in spectroscopic methods for detecting trace amounts of heavy metals in environmental samples. The compound's reactivity with specific ions allowed for sensitive detection limits .

Mechanism of Action

The mechanism by which 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole exerts its effects is often related to its ability to interact with biological macromolecules. This interaction can involve binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways can vary depending on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Electronic Properties
Compound Planarity LogP (Predicted) Tautomerism Reference
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol Moderate 2.1 Thiol-thione
Target Compound High (benzoxazole) 3.8 None
Compound 4 Partial planar 4.2 Fluorophenyl rotation

Research Findings and Implications

  • Antifungal Potential: The furan-2-yl-1,3,4-oxadiazole motif in LMM11 and the target compound suggests a shared mechanism of thioredoxin reductase inhibition, though the benzoxazole may improve target specificity .
  • Enzyme Inhibition : Alkyl/aralkyl substituents (e.g., in 6g) enhance α-glucosidase binding, but the target compound’s phenyl group may limit this effect unless paired with hydrophilic moieties .
  • Structural Stability: Halogenated aryl groups (e.g., in Compound 4) improve crystallinity, whereas the target compound’s non-halogenated structure may favor solubility .

Q & A

Basic Questions

What are the common synthetic routes for 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole?

The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. For example:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the furan-2-yl group via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor reactivity .
  • Step 3 : Assembly of the benzoxazole moiety through condensation of 2-aminophenol derivatives with carbonyl-containing intermediates .
    Key challenges include regioselectivity in oxadiazole formation and purification of intermediates. Microwave-assisted synthesis may improve yields and reduce reaction times .

How is the compound structurally characterized in academic research?

Structural confirmation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for furan protons (δ 6.3–7.5 ppm), oxadiazole carbons (δ 155–165 ppm), and benzoxazole aromatic systems .
    • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching in oxadiazole) and 1250–1300 cm⁻¹ (C-O-C in benzoxazole) .
  • X-ray crystallography : Resolves planarity of the oxadiazole-benzoxazole system and dihedral angles between fused rings (e.g., 5–15° deviations observed in analogs) .

What biological activities are associated with this compound?

While direct data on the target compound is limited, structural analogs exhibit:

  • Antimicrobial activity : Oxadiazole derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anti-inflammatory potential : Triazole-oxadiazole hybrids inhibit p38α MAP kinase (IC₅₀ ~1.2 µM) and reduce TNF-α production .
  • Anticancer activity : Pyrazole-furan conjugates demonstrate cytotoxicity (IC₅₀ 12–25 µM) in HeLa and MCF-7 cell lines .

Advanced Research Questions

How do tautomeric equilibria influence the reactivity of 1,3,4-oxadiazole derivatives?

The oxadiazole-thiol/thione tautomerism (e.g., 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol) affects electronic properties and binding affinity.

  • DFT studies : Thione tautomers are energetically favored (ΔG ~2–3 kcal/mol) due to aromatic stabilization .
  • Experimental validation : UV-Vis spectroscopy in polar solvents (e.g., DMSO) reveals λₘₐₐ shifts (250→280 nm) indicative of tautomeric transitions .

What computational methods are used to predict electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.8–4.2 eV for oxadiazole-benzoxazole systems), correlating with charge-transfer efficiency .
  • TD-DFT : Predicts absorption spectra (λₘₐₐ 300–350 nm) for optoelectronic applications .

How can reaction mechanisms be optimized for regioselective functionalization?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions for furan-2-yl substitution .
  • Catalysis : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions (yield >85% vs. 60% without catalyst) .

What structure-activity relationships (SAR) guide the design of analogs?

Critical substituents and their effects:

Modification Biological Impact Reference
Furan-2-yl at oxadiazoleEnhances antimicrobial activity (MIC↓ 30%)
Phenyl at benzoxazoleImproves lipophilicity (logP↑ 0.5–1.0)
Electron-withdrawing groups (e.g., -NO₂)Reduces HOMO-LUMO gap (ΔE↓ 0.3 eV)

How are data contradictions resolved in experimental vs. computational studies?

Discrepancies in tautomer stability or spectral data are addressed via:

  • Multi-method validation : Combining DFT, IR, and X-ray crystallography to confirm dominant tautomers .
  • Statistical analysis : Using ANOVA to assess reproducibility in biological assays (e.g., p < 0.05 for cytotoxicity variance) .

Methodological Recommendations

  • Synthetic optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) .
  • Characterization : Use SC-XRD for unambiguous structural assignment, supplemented by DFT-optimized geometries .
  • Biological screening : Employ kinase inhibition assays (p38α MAPK) and cytotoxicity profiling (MTT assay) for mechanistic insights .

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